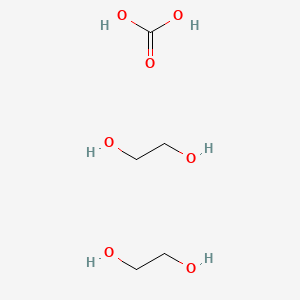
Carbonic acid--ethane-1,2-diol (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid–ethane-1,2-diol (1/2), also known as ethylene glycol, is an organic compound with the formula (CH₂OH)₂. It is a colorless, odorless, and sweet-tasting liquid that is highly toxic. Ethylene glycol is primarily used in antifreeze formulations and as a raw material in the production of polyester fibers .
準備方法
Synthetic Routes and Reaction Conditions
Ethylene glycol is typically produced from ethylene via the intermediate ethylene oxide. The process involves the hydration of ethylene oxide under acidic or neutral conditions to yield ethylene glycol . The reaction can be represented as follows:
C2H4O+H2O→C2H6O2
Industrial Production Methods
In industrial settings, ethylene glycol is produced by the oxidation of ethylene at high temperatures to form ethylene oxide, which is then hydrated to produce ethylene glycol. This process is highly efficient and widely used in the chemical industry .
化学反応の分析
Types of Reactions
Ethylene glycol undergoes various chemical reactions, including:
Oxidation: Ethylene glycol can be oxidized to oxalic acid and other products under strong oxidizing conditions.
Esterification: It reacts with carboxylic acids to form esters, which are used in the production of polyesters.
Dehydration: Under acidic conditions, ethylene glycol can be dehydrated to form cyclic ethers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Major Products
Oxalic acid: Formed during oxidation.
Polyesters: Formed during esterification with carboxylic acids.
科学的研究の応用
Ethylene glycol has numerous applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in cryopreservation of biological samples due to its antifreeze properties.
Medicine: Utilized in the formulation of certain pharmaceuticals.
Industry: Widely used in the production of polyester fibers and antifreeze formulations.
作用機序
Ethylene glycol exerts its effects primarily through its chemical reactivity. In biological systems, it is metabolized by alcohol dehydrogenase to glycolaldehyde, which is further oxidized to glycolic acid, glyoxylic acid, and oxalic acid. These metabolites are toxic and can cause metabolic acidosis and renal failure .
類似化合物との比較
Similar Compounds
Propylene glycol: Similar in structure but less toxic and used in food and pharmaceuticals.
Diethylene glycol: Used in the production of plasticizers and as a solvent.
1,3-Butanediol: Used in the production of polyurethanes and as a solvent.
Uniqueness
Ethylene glycol is unique due to its high toxicity and its widespread use in antifreeze formulations and polyester production. Its ability to lower the freezing point of water makes it invaluable in various industrial applications .
特性
CAS番号 |
55163-79-6 |
|---|---|
分子式 |
C5H14O7 |
分子量 |
186.16 g/mol |
IUPAC名 |
carbonic acid;ethane-1,2-diol |
InChI |
InChI=1S/2C2H6O2.CH2O3/c2*3-1-2-4;2-1(3)4/h2*3-4H,1-2H2;(H2,2,3,4) |
InChIキー |
IHJTVGXLGNFSNH-UHFFFAOYSA-N |
正規SMILES |
C(CO)O.C(CO)O.C(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


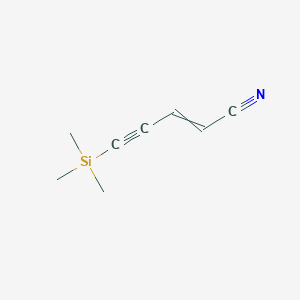
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
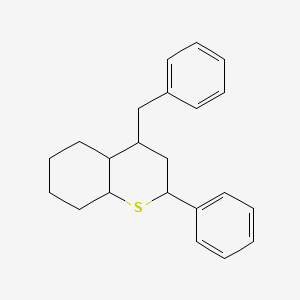
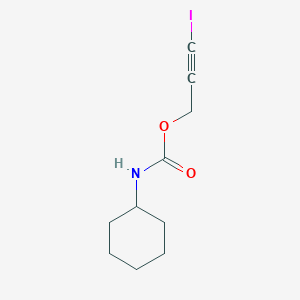
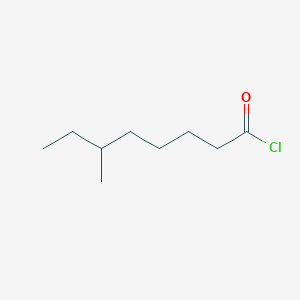
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)

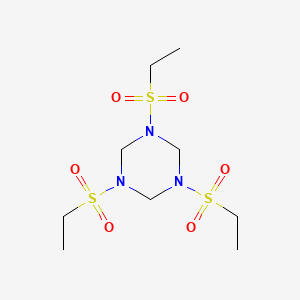
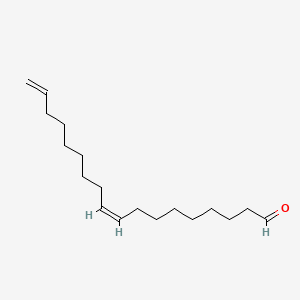
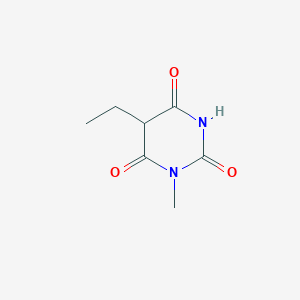

![Acetamide, N-[4-(heptyloxy)phenyl]-](/img/structure/B14641847.png)
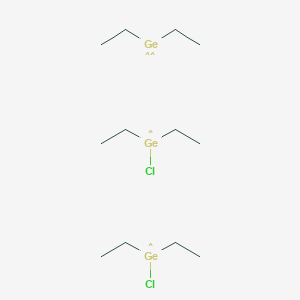
![6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B14641855.png)
